molecular formula C7H6BrClO2 B15380408 2-Bromo-6-chloro-3-methoxyphenol

2-Bromo-6-chloro-3-methoxyphenol

Cat. No.: B15380408
M. Wt: 237.48 g/mol
InChI Key: CYKGRWCLQOKWBD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methoxyphenol is a halogenated phenolic compound characterized by substitutions at the 2-, 3-, and 6-positions of the benzene ring. The bromo (Br) and chloro (Cl) groups are electron-withdrawing substituents, while the methoxy (OCH₃) group is electron-donating.

Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

2-bromo-6-chloro-3-methoxyphenol

InChI

InChI=1S/C7H6BrClO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3

InChI Key

CYKGRWCLQOKWBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)O)Br

Origin of Product

United States

Biological Activity

2-Bromo-6-chloro-3-methoxyphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

  • Molecular Formula : C7H6BrClO2
  • Molecular Weight : 237.48 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1430808-29-9

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of São Paulo evaluated its effectiveness against various bacterial strains, including E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity.

Microorganism MIC (µg/mL)
E. coli32
S. aureus32

Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were investigated using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent.

Cytotoxicity

The cytotoxic effects of this compound were assessed in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells, indicating moderate cytotoxicity. This suggests a potential role in cancer therapeutics.

Cell Line IC50 (µM)
MCF-725
HeLa30

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • A comprehensive study evaluated the antimicrobial efficacy of various halogenated phenols, including this compound. The findings suggested that the presence of bromine and chlorine enhances the antimicrobial properties compared to non-halogenated phenols.
  • Inflammation Model
    • In vitro experiments using RAW264.7 macrophages demonstrated that treatment with this compound resulted in a dose-dependent decrease in nitric oxide production, further supporting its anti-inflammatory potential.
  • Cancer Cell Line Analysis
    • A recent publication highlighted the cytotoxic effects of this compound on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Positioning and Functional Groups

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Molecular Formula Key Characteristics (Based on Evidence)
2-Bromo-6-chloro-3-methoxyphenol Br (2), Cl (6), OCH₃ (3) C₇H₆BrClO₂ Hypothesized high acidity due to electron-withdrawing Br/Cl and resonance effects of OCH₃.
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol Br (2), Cl (4), iminomethyl (6) C₁₃H₈BrCl₂NO Crystalline structure (R factor = 0.032); synthesized via Schiff base formation.
2-Bromo-6-methoxyphenol Br (2), OCH₃ (6) C₇H₇BrO₂ CAS 28165-49-3; used in synthesis of pharmaceuticals and agrochemicals.
3-Bromo-2-chlorophenol Br (3), Cl (2) C₆H₄BrClO Lacks methoxy group; simpler halogenated phenol with potential as a building block.
2-Bromo-4'-methoxyacetophenone Br (2), OCH₃ (4), acetyl (1) C₉H₉BrO₂ Acetophenone derivative; used as an intermediate under controlled conditions.

Physicochemical Properties

  • Acidity: The presence of Br and Cl at ortho/para positions enhances acidity compared to non-halogenated phenols. The methoxy group at position 3 may slightly offset this effect through resonance donation.
  • The acetophenone derivative () shows similar trends.
  • Thermal Stability : Crystalline derivatives like the Schiff base in demonstrate higher stability (mean σ(C–C) = 0.005 Å), whereas methoxy-substituted compounds may exhibit lower melting points due to reduced intermolecular hydrogen bonding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-6-chloro-3-methoxyphenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A multi-step approach is typical for halogenated methoxyphenols. Begin with selective bromination/chlorination of a phenolic precursor, followed by methoxy group protection/deprotection. For example, bromination using NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (≥95% purity) is advised . Monitor intermediates using TLC and characterize via 1^1H/13^13C NMR to confirm regioselectivity.

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving substituent positions. Use SHELXL for refinement, leveraging its robustness for small-molecule structures . Complement with 1^1H NMR coupling constants (e.g., meta vs. para coupling in aromatic protons) and IR spectroscopy to confirm functional groups (e.g., -OH at ~3200 cm1^{-1}). For purity validation, combine GC-MS and HPLC with a C18 column .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh3_3)4_4 as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via 19^{19}F NMR (if applicable) or LC-MS. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Q. What strategies address contradictory spectroscopic data (e.g., unexpected NOE effects in NMR or anomalous XRD thermal parameters)?

  • Methodological Answer : For NMR anomalies, re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) and consider dynamic processes (e.g., tautomerism). In XRD, high thermal motion may indicate disorder; use SHELXL’s PART instructions to model split positions . Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., halogen bonding) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes). Parameterize halogen bonds using a CM5 charge model. Validate with MD simulations (GROMACS) to assess binding stability. Compare with structurally similar compounds (e.g., 2-chloro-6-ethylphenol derivatives) to infer activity trends .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity and minimizing halogen displacement?

  • Methodological Answer : Optimize solvent choice (e.g., dichloromethane for low nucleophilicity) and avoid protic solvents that promote hydrolysis. Use flow chemistry for precise temperature control and reduced side reactions. Monitor scalability via in-line FTIR and PAT (Process Analytical Technology) .

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